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Introduction
The ATTO 594 Labeling Kit provides a simple and efficient method for covalently labeling

amine-modified DNA and RNA oligonucleotides with the fluorescent dye ATTO 594. ATTO 594
is a robust rhodamine derivative characterized by its strong absorption, high fluorescence

quantum yield, and exceptional photostability.[1][2] These properties make it an ideal choice for

a wide range of applications, including fluorescence microscopy, Fluorescence In Situ

Hybridization (FISH), microarrays, and single-molecule detection.[1][2]

This protocol details the labeling of oligonucleotides that have been synthesized with a primary

amine group (-NH2) at the 5', 3', or an internal position. The kit utilizes an N-

hydroxysuccinimide (NHS) ester-functionalized ATTO 594 dye, which readily reacts with the

primary amine on the oligonucleotide in an alkaline buffer to form a stable amide bond.[1]

Technical Specifications & Data
The spectral and physical properties of ATTO 594 are critical for experimental design, including

the selection of filters and laser lines.

Table 1: ATTO 594 Spectroscopic and Physical Properties
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Property Value Reference

Excitation Maximum (λabs) 603 nm [1][2]

Emission Maximum (λfl) 626 nm [1][2]

Molar Extinction Coefficient

(εmax)
120,000 M⁻¹cm⁻¹ [1][2]

Fluorescence Quantum Yield

(ηfl)
85% [2]

Fluorescence Lifetime (τfl) 3.9 ns [1][2]

Correction Factor (CF260) 0.22 [1][2]

Correction Factor (CF280) 0.50 [1][2]

| Net Charge (post-conjugation) | -1 |[1][2] |

Experimental Workflow
The overall workflow for labeling amine-modified oligonucleotides with the ATTO 594 NHS-

ester is a straightforward process involving three main stages: Reaction Setup, Incubation, and

Purification.
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Caption: Workflow for labeling amine-modified nucleic acids with ATTO 594 NHS-ester.

Detailed Protocol
This protocol is optimized for labeling 5 nmol of an amine-modified oligonucleotide. For

different amounts, the reaction volumes should be scaled accordingly.

4.1. Materials Provided

Component A: ATTO 594 NHS-ester (lyophilized)

Component B: Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)
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Component C: 0.2 M Sodium Carbonate Buffer (pH 8.5-9.0)

4.2. Materials Required but Not Provided

Amine-modified DNA or RNA oligonucleotide (5 nmol)

Nuclease-free water

Microcentrifuge tubes

Purification system (e.g., gel filtration columns like NAP-5, or HPLC)

UV-Vis Spectrophotometer

4.3. Reagent Preparation

Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in 50 µL of the

provided Labeling Buffer (Component C) to achieve a concentration of 0.1 mM (100 µM).

Vortex briefly to ensure complete dissolution.

ATTO 594 NHS-ester Stock Solution: Prepare the dye solution immediately before use.[1]

Add 10 µL of anhydrous DMSO (Component B) to the vial of ATTO 594 NHS-ester

(Component A). Pipette up and down several times to dissolve completely. This creates a

concentrated dye stock solution.

4.4. Labeling Reaction

To the 50 µL of oligonucleotide solution, add a 5- to 10-fold molar excess of the ATTO 594
NHS-ester stock solution. A 10-fold excess is often a good starting point for initial

experiments.

Vortex the reaction mixture gently and centrifuge briefly to collect the contents at the bottom

of the tube.

Incubate the reaction for 2-4 hours at room temperature. Protect the tube from light by

wrapping it in aluminum foil or placing it in a dark drawer.

4.5. Purification of Labeled Oligonucleotide
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It is crucial to remove the unreacted, hydrolyzed dye from the labeled oligonucleotide to

prevent interference in downstream applications and to ensure accurate quantification.

Gel Filtration: For oligonucleotides >20 bases, size exclusion chromatography using a

desalting column (e.g., NAP-5 or equivalent) is a rapid and effective method. Equilibrate the

column with nuclease-free water or a suitable buffer (e.g., TE buffer). Apply the reaction

mixture to the column and elute according to the manufacturer's instructions. The first

colored fraction to elute contains the labeled oligonucleotide, while the free dye is retained

longer on the column.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the

recommended method for achieving the highest purity product.[3] It provides excellent

separation of the labeled oligonucleotide from both free dye and any unlabeled starting

material.

4.6. Quantification and Quality Control

The concentration of the oligonucleotide and the degree of labeling (DOL) can be determined

by measuring the absorbance of the purified solution.

Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A260)

and 603 nm (A603) using a spectrophotometer.

Calculate the concentration of the ATTO 594 dye using the Beer-Lambert law:

Concentration (Dye) [M] = A603 / εmax

Where εmax = 120,000 M⁻¹cm⁻¹

Calculate the concentration of the oligonucleotide. The absorbance at 260 nm is a composite

of the nucleic acid and the ATTO 594 dye. The dye's contribution must be subtracted.

Corrected A260 = A260 - (A603 × CF260)

Where CF260 = 0.22

Concentration (Oligo) [M] = Corrected A260 / εoligo
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Where εoligo is the molar extinction coefficient of the specific oligonucleotide at 260 nm

(provided by the oligo manufacturer).

Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per

oligonucleotide.[4]

DOL = Concentration (Dye) / Concentration (Oligo)

For a singly-labeled oligonucleotide, the expected DOL is between 0.8 and 1.0.

Table 2: Expected Experimental Results

Parameter Typical Value Notes

Labeling Efficiency > 80%
Dependent on purity of
starting oligo and reaction
conditions.

Degree of Labeling (DOL) 0.8 - 1.0
For oligonucleotides with a

single amine modification.

| Purity (Post-HPLC) | > 95% | Recommended for demanding applications like single-molecule

studies. |

Application Example: Fluorescence In Situ
Hybridization (FISH)
ATTO 594-labeled oligonucleotides are commonly used as probes in FISH experiments to

detect specific DNA or RNA sequences within cells.[2][5]
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Caption: A simplified workflow for using a labeled oligonucleotide probe in a FISH experiment.

Troubleshooting
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Issue Possible Cause(s) Suggested Solution(s)

Low Labeling Efficiency / Low

DOL

- Amine-modified

oligonucleotide is degraded or

impure.- Reaction buffer pH is

too low.- NHS-ester dye was

hydrolyzed before reaction.

- Verify oligo integrity via gel

electrophoresis.- Ensure

labeling buffer pH is 8.5-9.0.-

Prepare dye solution in

anhydrous DMSO immediately

before use.

High Background Signal in

Application

- Incomplete removal of free

dye.

- Repeat purification step. Use

HPLC for highest purity.

No Labeled Product Detected

- Absence of a primary amine

on the oligonucleotide.- Use of

amine-containing buffers (e.g.,

Tris) in oligo solution.

- Confirm the oligonucleotide

was synthesized with an amine

modification.- Ensure oligo is

dissolved in the provided

carbonate buffer or another

amine-free buffer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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